Home > Products > Screening Compounds P19341 > diazepam binding inhibitor (39-75)
diazepam binding inhibitor (39-75) - 153858-87-8

diazepam binding inhibitor (39-75)

Catalog Number: EVT-1518211
CAS Number: 153858-87-8
Molecular Formula: C7H10O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diazepam binding inhibitor (39-75) is a peptide derived from the diazepam binding inhibitor protein, which plays a significant role in various biological processes, particularly in steroidogenesis and the modulation of gamma-aminobutyric acid type A receptor activity. This compound is a multifunctional protein that interacts with specific receptors in the mitochondria, influencing steroid hormone biosynthesis and lipid metabolism. The diazepam binding inhibitor is approximately 10 kDa in size and is highly conserved across species, indicating its essential biological functions.

Source

The diazepam binding inhibitor is primarily sourced from mammalian tissues, particularly in the brain and steroidogenic tissues such as the adrenal glands. It has been isolated from rat brain extracts and is also expressed in various other organisms, including insects, where it influences ecdysteroidogenesis in prothoracic glands.

Classification

Diazepam binding inhibitor belongs to the family of acyl-CoA-binding proteins and is classified as an endogenous ligand for benzodiazepine receptors. It interacts with both mitochondrial benzodiazepine receptors and gamma-aminobutyric acid type A receptors, contributing to its diverse biological activities.

Synthesis Analysis

Methods

The synthesis of diazepam binding inhibitor (39-75) typically involves biochemical extraction from tissues followed by purification techniques such as high-performance liquid chromatography (HPLC). The peptide can also be synthesized using solid-phase peptide synthesis methods, allowing for precise control over its amino acid sequence.

Technical Details

The synthesis process often begins with the isolation of the full-length diazepam binding inhibitor protein, which is then enzymatically processed to yield various fragments, including the active peptide (39-75). The use of specific proteolytic enzymes can facilitate this cleavage, enabling the generation of biologically active forms of the peptide.

Molecular Structure Analysis

Structure

The molecular structure of diazepam binding inhibitor (39-75) consists of a sequence of amino acids that confer its functional properties. The peptide typically includes hydrophobic regions that facilitate its interaction with lipid membranes and receptor sites.

Data

The exact amino acid sequence for diazepam binding inhibitor (39-75) has been characterized through various studies, revealing key residues that are critical for its receptor-binding activities. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Diazepam binding inhibitor participates in several biochemical reactions, primarily related to steroid hormone biosynthesis. It acts by modulating cholesterol transport within mitochondria, thereby influencing the synthesis of pregnenolone and other steroid hormones.

Technical Details

In vitro studies have demonstrated that diazepam binding inhibitor enhances mitochondrial steroidogenesis by increasing pregnenolone formation in response to hormonal stimulation. This process is dose-dependent and involves interactions with mitochondrial benzodiazepine receptors.

Mechanism of Action

Process

The mechanism of action for diazepam binding inhibitor involves its binding to specific receptors located on the outer mitochondrial membrane. Upon binding, it facilitates cholesterol transport into the mitochondria, which is a crucial step in steroid hormone synthesis.

Data

Research indicates that diazepam binding inhibitor can stimulate mitochondrial activity by increasing the rates of steroid production significantly. The effective concentration for maximal stimulation has been observed at approximately 0.33 µM, with an effective half-maximal concentration around 0.1 µM.

Physical and Chemical Properties Analysis

Physical Properties

Diazepam binding inhibitor (39-75) is a water-soluble peptide that exhibits stability under physiological conditions. Its molecular weight is approximately 10 kDa, and it has a characteristic hydrophobic nature due to its amino acid composition.

Chemical Properties

Chemically, diazepam binding inhibitor is known to interact with various ligands and receptors, displaying properties typical of peptides. It can undergo post-translational modifications that may affect its biological activity and receptor affinity.

Applications

Scientific Uses

Diazepam binding inhibitor has several applications in scientific research:

  • Steroid Hormone Research: It serves as a model for studying steroidogenesis and mitochondrial function.
  • Neuroscience: Its role in modulating gamma-aminobutyric acid type A receptor activity makes it relevant for understanding neurotransmission.
  • Pharmacology: Diazepam binding inhibitor can be used to develop new therapeutic agents targeting benzodiazepine receptors or related pathways.
  • Endocrinology: Investigating its function in lipid metabolism provides insights into metabolic disorders and potential treatment strategies.

This compound continues to be an area of interest due to its multifaceted roles in both physiological and pathological processes across different biological systems.

Introduction to Diazepam Binding Inhibitor (DBI) and Its Proteolytic Fragments

Historical Discovery and Nomenclature of DBI/ACBP

Diazepam Binding Inhibitor (DBI) was independently discovered in the early 1980s through two distinct lines of investigation. Initially identified in rat and bovine brain extracts, DBI was characterized by its ability to displace diazepam from GABAA receptors (BZ-binding sites) [1] [7]. Costa and Guidotti purified this 11 kDa polypeptide to homogeneity, demonstrating that intracerebroventricular injection reversed the anticonflict action of diazepam, establishing its role as an endogenous modulator of benzodiazepine effects [1] [7]. Concurrently, researchers isolating regulators of fatty acid synthesis from goat mammary gland identified an identical polypeptide termed Acyl-CoA Binding Protein (ACBP) due to its high affinity for medium- and long-chain acyl-CoA esters [1] [3]. This dual identity (DBI/ACBP) reflects its dual physiological roles: neuropeptide precursor and intracellular lipid chaperone. The gene encoding this protein is designated DBI in humans (chromosome 2q14.2) and Dbi in mice (chromosome 1) [3] [8]. Proteolytic processing of full-length DBI generates biologically active fragments, including the 37-amino acid peptide DBI(39-75) – also known as triakontaheptaneuropeptide (TTN) – which was first purified from rat brain extracts based on its affinity for mitochondrial benzodiazepine receptors [4] [5].

Structural Characterization of DBI(39–75): Sequence, Post-Translational Modifications, and Isoforms

DBI(39-75) is a 37-amino acid peptide (molecular weight: 4222.7 Da) derived from proteolytic cleavage of full-length DBI/ACBP. Its amino acid sequence is Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-Gly-Lys-Ala-Lys-Trp-Asp-Ser-Trp-Asn-Lys-Leu-Lys-Gly-Thr-Ser-Lys-Glu-Asn-Ala-Met-Lys-Thr-Tyr-Val-Glu (VNTDRPGLLDLKGKAKWDSWNKLKGTSKENAMKTYVE) [2] [4]. This fragment retains significant structural features:

  • Domain Conservation: DBI(39-75) corresponds to helices 3 and 4 of the full-length protein's four-helix bundle structure, critical for receptor interactions [1].
  • Physicochemical Properties: Theoretical pI = 10.04, extinction coefficient = 12,660 M-1cm-1, and grand average of hydropathy (GRAVY) = -1.09, indicating a hydrophilic, positively charged peptide at physiological pH [2].
  • Synthetic Purity: Laboratory-synthesized DBI(39-75) achieves >96% purity by HPLC, typically as a trifluoroacetic acid (TFA) salt, which may influence experimental outcomes due to TFA's potential biological activity at nM concentrations [2].
  • Isoforms & Processing: Full-length DBI undergoes tissue-specific proteolysis. Besides DBI(39-75), major fragments include octadecaneuropeptide (ODN, DBI(50-86)) and TTN (DBI(17-50)). These fragments exhibit distinct receptor affinities: ODN primarily targets GABAA receptors, while DBI(39-75) shows high affinity for the Translocator Protein (TSPO, formerly mitochondrial benzodiazepine receptor) [4] [5] [9].

Table 1: Key Proteolytic Fragments of DBI/ACBP

Fragment NameAmino Acid PositionLength (aa)Primary Receptor TargetReported Biological Activity
DBI(17-50) (TTN)17-5034TSPOStimulates steroidogenesis
DBI(39-75) (THN)39-7537TSPOAnxiogenic, stimulates steroidogenesis
DBI(50-86) (ODN)50-8637GABAAR / GPCRAnorexigenic, anxiolytic

Evolutionary Conservation of DBI Across Species

The DBI/ACBP gene exhibits remarkable evolutionary conservation from yeast to mammals, underscoring its fundamental biological roles:

  • Sequence Conservation: The hydrophobic acyl-CoA binding domain (particularly residues critical for lipid binding) is highly conserved. Human and rat DBI share 100% identity in the DBI(39-75) region, while human and mouse DBI proteins share approximately 85% overall sequence identity [1] [8].
  • Gene Family Expansion: Beyond the canonical DBI/ACBP (ACBD1), mammals possess six additional acyl-CoA binding domain-containing proteins (ACBD2-7). These paralogs exhibit distinct tissue expression patterns but share the conserved ACBP domain fold [1] [8].
  • Expression Pattern Conservation: Single-cell RNA sequencing reveals conserved cellular expression across humans and mice. DBI mRNA is predominantly expressed in:
  • Parenchymal cells of kidney tubules, hepatocytes (liver), enterocytes (intestine), and pneumocytes (lung).
  • Glial cells (astrocytes, oligodendrocytes) and myeloid cells in the brain and adipose tissue, contrasting with low neuronal expression [8].
  • Regulatory Conservation: Transcription factor binding sites (e.g., for EGR1, E2F1, p53) regulating DBI expression are conserved between humans and mice. Notably, oncosuppressive transcription factors (E2F1, p53) often repress DBI expression, linking it to cell proliferation and metabolism [8].

Table 2: Evolutionary Conservation of DBI Expression in Human and Mouse Tissues

TissuePrimary Cell Type Expressing DBIConservation Level (Human-Mouse)Notable Function in Tissue
LiverHepatocytesHigh (Spearman ρ >0.8 mRNA/protein)Fatty acid metabolism, VLDL assembly
KidneyTubular epithelial cellsHighLipid metabolism?
BrainAstrocytes, OligodendrocytesModerate-High (ρ = 0.36 aggregate)Neurosteroidogenesis, GABAergic modulation
AdiposePreadipocytes (not mature adipocytes)ModerateAdipogenesis, lipolysis?
IntestineEnterocytesHighDietary lipid processing

Properties

CAS Number

153858-87-8

Product Name

diazepam binding inhibitor (39-75)

Molecular Formula

C7H10O3

Synonyms

diazepam binding inhibitor (39-75)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.